molecular formula C10H12BrN5NaO8P B14798210 sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate

sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate

Cat. No.: B14798210
M. Wt: 464.10 g/mol
InChI Key: WQWHGSDZOQRMEA-UHFFFAOYSA-M
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Description

Sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate is a synthetic compound known for its role as a cell-permeable cyclic AMP (cAMP) analog. This compound is widely used in biochemical research due to its ability to activate protein kinase A (PKA), inhibit cell growth, decrease proliferation, increase differentiation, and induce apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate involves multiple steps. The key steps include the bromination of adenine derivatives and subsequent cyclization reactions to form the furodioxaphosphinin ring. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, followed by cyclization under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is often produced in solid form and stored under desiccating conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

Sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can have different biological activities and applications .

Scientific Research Applications

Sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate is used extensively in scientific research, including:

Mechanism of Action

The compound exerts its effects by mimicking the natural cyclic AMP (cAMP) molecule. It activates protein kinase A (PKA), which in turn phosphorylates various target proteins involved in cell growth, differentiation, and apoptosis. The activation of PKA leads to a cascade of signaling events that ultimately result in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate is unique due to its high cell permeability and stability, making it a valuable tool in research applications. Its ability to specifically activate PKA without affecting other signaling pathways adds to its uniqueness .

Properties

Molecular Formula

C10H12BrN5NaO8P

Molecular Weight

464.10 g/mol

IUPAC Name

sodium;8-bromo-9-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-2-imino-5H-purin-6-one;hydrate

InChI

InChI=1S/C10H11BrN5O7P.Na.H2O/c11-9-13-3-6(14-10(12)15-7(3)18)16(9)8-4(17)5-2(22-8)1-21-24(19,20)23-5;;/h2-5,8,17H,1H2,(H,19,20)(H2,12,15,18);;1H2/q;+1;/p-1

InChI Key

WQWHGSDZOQRMEA-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC(=N)NC(=O)C4N=C3Br)O)OP(=O)(O1)[O-].O.[Na+]

Origin of Product

United States

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